molecular formula C17H14ClFN4OS2 B6097923 1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 6377-68-0

1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B6097923
CAS No.: 6377-68-0
M. Wt: 408.9 g/mol
InChI Key: YVTIXXFZESISFS-UHFFFAOYSA-N
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Description

1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Safety and Hazards

The safety and hazards associated with thiadiazoles can vary depending on their specific structure. Some thiadiazoles have been found to exhibit biological activity, which suggests that they could have potential therapeutic applications but might also pose risks .

Preparation Methods

The synthesis of 1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps

    Synthesis of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol. This intermediate is then treated with an appropriate alkylating agent to introduce the desired substituents.

    Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced by reacting the thiadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Urea Derivative: The final step involves the reaction of the thiadiazole intermediate with 2-fluoroaniline and an isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and isocyanate.

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Agriculture: Thiadiazole derivatives are known for their herbicidal and pesticidal properties, making this compound a candidate for use in crop protection.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and as components in photovoltaic cells.

Comparison with Similar Compounds

1-(5-{[(2-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but lacks the urea moiety, which may affect its biological activity and chemical reactivity.

    2-(2-chlorobenzylthio)-1,3,4-thiadiazole: This compound shares the chlorobenzylthio group but differs in the substitution pattern on the thiadiazole ring, leading to different properties and applications.

The uniqueness of this compound lies in its combination of the thiadiazole ring, chlorobenzyl, and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS2/c18-12-6-2-1-5-11(12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-8-4-3-7-13(14)19/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTIXXFZESISFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362593
Record name STK560078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-68-0
Record name STK560078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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